Thiomorpholine-3-carboxylic acid
Thiomorpholine-3-carboxylic acid
Thiomorpholine-3-carboxylic acid is a thiomorpholinemonocarboxylic acid having the carboxy group at the 3-position. It is a conjugate acid of a thiomorpholine-3-carboxylate. It is a tautomer of a thiomorpholine-3-carboxylic acid zwitterion.
Thiomorpholine 3-carboxylate, also known as 3-thiomorpholinecarboxylic acid or 1, 4-tmca, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Thiomorpholine 3-carboxylate is soluble (in water) and a moderately acidic compound (based on its pKa).
Thiomorpholine 3-carboxylate, also known as 3-thiomorpholinecarboxylic acid or 1, 4-tmca, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Thiomorpholine 3-carboxylate is soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
20960-92-3
VCID:
VC21205652
InChI:
InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)
SMILES:
C1CSCC(N1)C(=O)O
Molecular Formula:
C5H9NO2S
Molecular Weight:
161.18 g/mol
Thiomorpholine-3-carboxylic acid
CAS No.: 20960-92-3
Cat. No.: VC21205652
Molecular Formula: C5H9NO2S
Molecular Weight: 161.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thiomorpholine-3-carboxylic acid is a thiomorpholinemonocarboxylic acid having the carboxy group at the 3-position. It is a conjugate acid of a thiomorpholine-3-carboxylate. It is a tautomer of a thiomorpholine-3-carboxylic acid zwitterion. Thiomorpholine 3-carboxylate, also known as 3-thiomorpholinecarboxylic acid or 1, 4-tmca, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Thiomorpholine 3-carboxylate is soluble (in water) and a moderately acidic compound (based on its pKa). |
|---|---|
| CAS No. | 20960-92-3 |
| Molecular Formula | C5H9NO2S |
| Molecular Weight | 161.18 g/mol |
| IUPAC Name | thiomorpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) |
| Standard InChI Key | JOKIQGQOKXGHDV-UHFFFAOYSA-N |
| SMILES | C1CSCC(N1)C(=O)O |
| Canonical SMILES | C1CSCC([NH2+]1)C(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator